

Application Notes and Protocols for Antimony-123 Detection via Hydride Generation

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Compound of Interest

Compound Name: Antimony-123

Cat. No.: B576670

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Introduction

Antimony (Sb) and its isotopes, such as **Antimony-123**, are of significant interest in environmental monitoring, toxicology, and geochemistry. Hydride Generation (HG) coupled with atomic spectrometry—such as Atomic Absorption Spectrometry (AAS) or Atomic Fluorescence Spectrometry (AFS)—is a highly sensitive and selective method for the determination of trace and ultra-trace levels of antimony.[1][2][3] The technique is based on the chemical conversion of antimony in an acidified sample solution into its volatile hydride, stibine (SbH_3), by a reducing agent, typically sodium tetrahydroborate (NaBH_4).[4] The gaseous stibine is then separated from the liquid matrix and transported by an inert gas stream to a heated quartz cell for atomization and subsequent detection.[2]

A critical step in the process is the pre-reduction of pentavalent antimony (Sb(V)) to trivalent antimony (Sb(III)), as Sb(III) reacts much more rapidly and efficiently to form stibine.[4][5] This application note provides a comprehensive overview of the methodologies, quantitative parameters, and detailed protocols for the successful detection of antimony using hydride generation techniques.

Quantitative Data Summary

The performance of hydride generation techniques is dependent on the specific instrumentation and matrix. The following table summarizes typical quantitative data gathered from various studies.

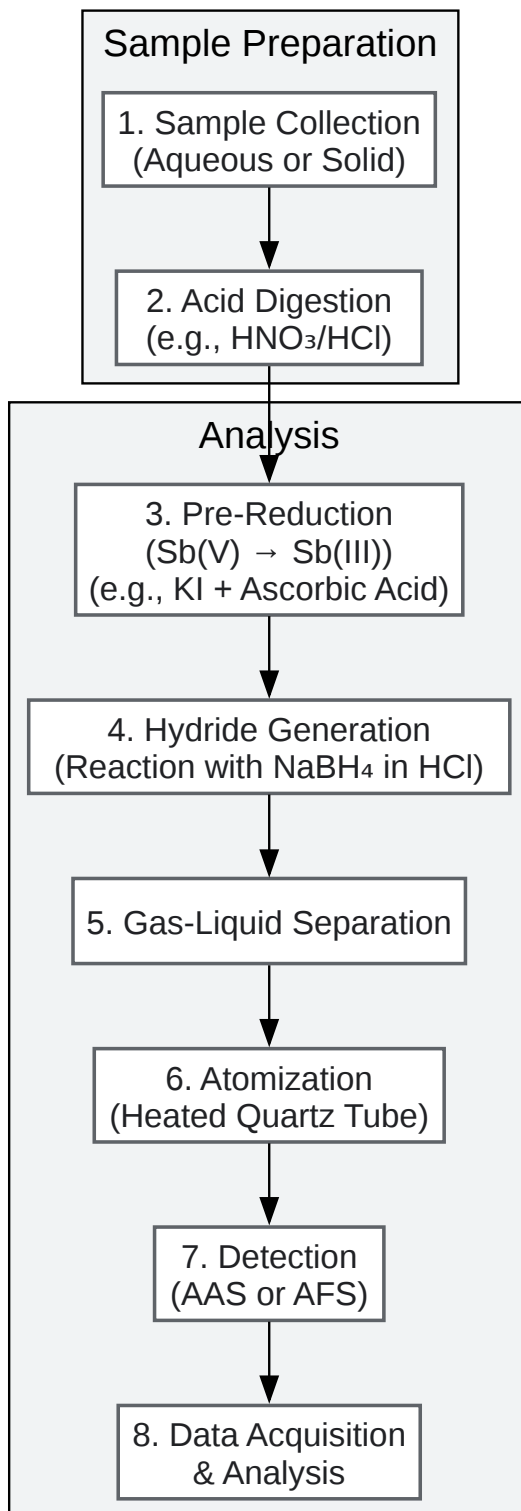
Parameter	Technique	Value	Reagent Conditions	Notes
Detection Limit (LOD)	HG-AFS	0.004 µg/L (Total Sb)	Not Specified	Relative standard deviation of 0.5%. [6] [7]
HG-AFS	0.05 µg/L (Sb(III))	Not Specified	Relative standard deviation of 0.6%. [6] [7]	
HG-AFS	9 ng/L (0.009 µg/L)	3 mol/L HCl, 1.2% m/v NaBH ₄	Optimized using Doehlert design. [8]	
HG-AAS	1.0 µg/L	Not Specified	EPA Method 7062. [9]	
HG-AFS	0.3 µg/L	Stibine generation at 70°C	Sensitized method using Triton X-100. [10]	
Quantification Limit (LOQ)	HG-AFS	30 ng/L (0.03 µg/L)	3 mol/L HCl, 1.2% m/v NaBH ₄	---
Precision (%RSD)	HG-AFS	< 5%	3 mol/L HCl, 1.2% m/v NaBH ₄	For concentrations between 5-10 µg/L. [8]
Optimal NaBH ₄ Conc.	HG-AAS	0.6% w/v in 0.5% w/v NaOH	10 M HCl	Optimized for a Varian VGA77 system. [2]
Optimal HCl Conc.	HG-AAS	10 mol/dm ³	0.6% w/v NaBH ₄	Optimized for a Varian VGA77 system. [2]
Argon Carrier Gas Flow	HG-AAS	0.2 mL/min	Not Specified	---

Common Interferences	HG-AAS/AFS	Signal Suppression	High concentrations of transition metals (Cu, Co, Ni, Fe) can suppress stibine formation. [1][11]	The presence of Cu, Co, and Ni at 40 µg/mL can decrease Sb recovery by 70-85%. [11]
HG-AAS/AFS	Gas-Phase Interference	Other hydride-forming elements (e.g., As, Se, Sn) can cause interferences. [5][12]	Explained by the formation of diatomic molecules in the atomizer. [12]	

Experimental Workflow

The overall process for antimony detection via hydride generation follows a logical sequence from sample preparation to final measurement. This workflow ensures that the analyte is in the correct chemical form and is efficiently converted to its volatile hydride for detection.

Experimental Workflow for Antimony Detection via HG-AAS/AFS



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Caption: General workflow for antimony analysis using hydride generation.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the determination of total antimony. It should be adapted based on the specific sample matrix and instrumentation available.

1. Reagent Preparation

- Sodium Tetrahydroborate (NaBH_4) Solution (0.6% w/v): Dissolve 3.0 g of NaBH_4 in 500 mL of deionized water containing 2.5 g of sodium hydroxide (NaOH). This solution should be prepared fresh daily to ensure its reducing power.
- Hydrochloric Acid (HCl) Carrier Solution (10 M): Slowly add 833 mL of concentrated HCl (approx. 37%) to 167 mL of deionized water. Prepare in a fume hood with appropriate personal protective equipment (PPE).
- Pre-reduction Solution (5% w/v KI and 5% w/v Ascorbic Acid): Dissolve 5.0 g of potassium iodide (KI) and 5.0 g of ascorbic acid in 100 mL of deionized water. This solution should be prepared fresh daily.
- Antimony Stock Standard (1000 mg/L): Use a certified commercial standard or dissolve 0.2740 g of antimony potassium tartrate hemihydrate ($\text{KSb}(\text{C}_4\text{H}_4\text{O}_6) \cdot \frac{1}{2}\text{H}_2\text{O}$) in 100 mL of deionized water.
- Working Standards (1-20 $\mu\text{g/L}$): Prepare a series of working standards by serial dilution of the stock standard in a solution with the same acid concentration as the prepared samples. [\[4\]](#)

2. Instrumentation Setup (HG-AAS)

- Spectrometer: Atomic Absorption Spectrometer.
- Wavelength: 217.6 nm for antimony. [\[4\]](#)
- Slit Width: 0.7 nm (or as recommended by the manufacturer). [\[9\]](#)
- Lamp: Antimony hollow cathode lamp.
- Atomizer: Heated quartz tube atomizer (temperature $\geq 200^\circ\text{C}$). [\[6\]](#)[\[7\]](#)

- Hydride Generation System: Continuous flow system.
- Carrier Gas: Argon, with a flow rate adjusted to approximately 200 mL/min.[9]
- Reagent Tubing: Set pump tubing for sample, acid, and NaBH₄ solution to achieve the desired flow rates (e.g., sample ~6-7 mL/min, NaBH₄ ~0.9-1.0 mL/min).[2]

3. Sample Preparation (Acid Digestion)

For total antimony analysis, samples must be digested to break down organic matter and dissolve all forms of antimony.

- Transfer a known volume or weight of the sample (e.g., 50 mL of water or 1 g of soil) into a digestion vessel.
- Add concentrated nitric acid (HNO₃) and hydrochloric acid (HCl). A common mixture is aqua regia (3:1 HCl:HNO₃).[4]
- Heat the sample according to a validated digestion protocol (e.g., EPA Method 3010 or 3050).
- After digestion, cool the sample and dilute it to a known final volume (e.g., 50 mL) with deionized water. This solution is now ready for the pre-reduction step.

4. Pre-reduction of Sb(V) to Sb(III)

- Take a 25 mL aliquot of the digested sample solution.
- Add 5 mL of the pre-reduction solution (5% KI and 5% Ascorbic Acid).
- Allow the reaction to proceed for at least 30-60 minutes at room temperature to ensure complete reduction of Sb(V) to Sb(III).[8]

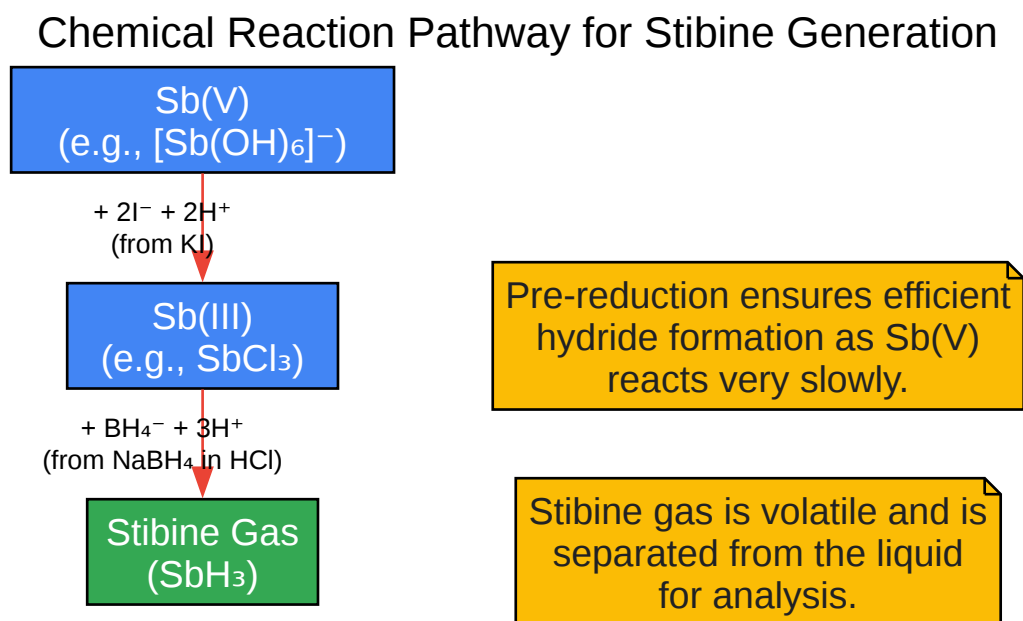
5. Analysis Procedure

- Calibrate the instrument by running the series of working standards (0-20 µg/L) through the hydride generation system.

- Aspirate the pre-reduced sample into the hydride generation system. The sample will mix with the HCl carrier and then with the NaBH₄ solution in the reaction coil.
- The generated stibine gas (SbH₃) is separated from the liquid waste in the gas-liquid separator.
- The argon carrier gas sweeps the stibine into the heated quartz tube, where it is atomized into ground-state Sb atoms.
- The AAS measures the absorbance of light at 217.6 nm by the antimony atoms.
- Record the absorbance reading and calculate the concentration based on the calibration curve. Run a blank and a quality control standard with each batch of samples.

Chemical Reaction Pathway

The core of the hydride generation technique is a two-step chemical process: the pre-reduction of the analyte to its most reactive state, followed by the generation of the volatile hydride.



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Caption: Key chemical reactions in the analysis of antimony by hydride generation.

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